molecular formula C12H19ClFN5 B12217873 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

Cat. No.: B12217873
M. Wt: 287.76 g/mol
InChI Key: MKSPNIYYNZWCRY-UHFFFAOYSA-N
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Description

Structural Analysis of 1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

Molecular Architecture and Stereochemical Considerations

The compound features two pyrazole rings connected via a methanamine linker. The first pyrazole ring (Ring A) is substituted at the 1-position with an ethyl group (-CH₂CH₃), while the second pyrazole ring (Ring B) carries a 2-fluoroethyl group (-CH₂CH₂F) at its 1-position. The methanamine bridge (-CH₂-NH-CH₂-) links the 4-position of Ring A to the methyl group attached to the 4-position of Ring B (Figure 1).

Key structural features :

  • Ring A : 1-Ethyl-1H-pyrazol-4-yl group. The ethyl substituent introduces steric bulk and electron-donating inductive effects.
  • Ring B : 1-(2-Fluoroethyl)-1H-pyrazol-4-yl group. The fluorine atom at the β-position of the ethyl chain creates a polar C-F bond, influencing electronic distribution.
  • Methanamine linker : Provides conformational flexibility, enabling rotational freedom around the C-N bonds.

The absence of chiral centers simplifies stereochemical considerations, but the molecule’s conformation is influenced by steric interactions between the ethyl and fluoroethyl groups. Nuclear Overhauser Effect (NOE) studies of similar bis-pyrazole derivatives suggest that bulky substituents at the 1-position restrict rotation around the pyrazole-methanamine bonds, favoring planar arrangements.

Comparative Analysis of Pyrazole Ring Substitution Patterns

Substitution patterns on pyrazole rings significantly alter electronic and steric properties. A comparative analysis of Ring A (ethyl-substituted) and Ring B (2-fluoroethyl-substituted) reveals distinct effects:

Table 1: Substituent Effects on Pyrazole Rings
Substituent Position Electronic Effect Steric Impact
Ethyl (-CH₂CH₃) 1 (Ring A) Electron-donating (+I) Moderate (van der Waals radius: 2.04 Å)
2-Fluoroethyl (-CH₂CH₂F) 1 (Ring B) Electron-withdrawing (-I) Increased polarity (C-F dipole: ~1.4 D)
  • Ring A : The ethyl group’s +I effect enhances electron density at the pyrazole nitrogen, potentially increasing basicity. This aligns with NMR data for 1-ethylpyrazole derivatives, where upfield shifts (δ 1.2–1.4 ppm) for ethyl protons indicate shielding effects.
  • Ring B : The 2-fluoroethyl group’s -I effect reduces electron density at the pyrazole nitrogen, as evidenced by downfield shifts (δ 4.5–4.7 ppm) for fluorinated ethyl protons in analogous compounds.

Comparative studies of bis-pyrazole derivatives demonstrate that electron-withdrawing groups (e.g., -F) improve antimicrobial activity by enhancing interactions with bacterial enzyme active sites.

Fluorine Atom Positioning and Electronic Effects

The fluorine atom’s placement on the ethyl chain (β-position) induces unique electronic effects:

  • Inductive Withdrawal : The C-F bond’s electronegativity withdraws electron density from the pyrazole ring via σ-bond polarization, reducing Ring B’s electron richness. This is corroborated by density functional theory (DFT) calculations for similar fluorinated pyrazoles, showing a 0.15 eV decrease in highest occupied molecular orbital (HOMO) energy compared to non-fluorinated analogs.
  • Dipole-Dipole Interactions : The C-F bond’s dipole moment (1.4 D) enhances solubility in polar solvents. For instance, fluorinated pyrazoles exhibit logP values 0.5–1.0 units lower than their alkyl counterparts.
  • Conformational Effects : The fluorine atom’s steric demand (van der Waals radius: 1.47 Å) slightly distorts the ethyl chain’s geometry, as observed in X-ray crystallography of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole.
Table 2: Spectroscopic Data for Fluorinated Pyrazole Derivatives
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole 4.75 (t, J = 7 Hz) 69.2 (CH₂F)
1-Ethyl-3-methyl-1H-pyrazole 1.42 (t, J = 7 Hz) 15.8 (CH₂CH₃)

The deshielding of fluorinated ethyl protons (δ 4.75 ppm vs. δ 1.42 ppm for ethyl) highlights fluorine’s electron-withdrawing influence.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-2-17-9-11(7-15-17)5-14-6-12-8-16-18(10-12)4-3-13;/h7-10,14H,2-6H2,1H3;1H

InChI Key

MKSPNIYYNZWCRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Classical Stepwise Coupling Approach

The most widely documented method involves sequential construction of the pyrazole rings followed by methanamine linkage.

  • Synthesis of 1-Ethyl-1H-pyrazol-4-yl Intermediate :

    • Cyclocondensation of ethyl hydrazine with acetylacetone in ethanol under reflux yields 1-ethyl-1H-pyrazol-4-amine. Anhydrous conditions and catalytic p-toluenesulfonic acid (pTSA) enhance reaction efficiency, achieving yields of 78–85%.
    • Key Reaction :
      $$
      \text{Ethyl hydrazine} + \text{Acetylacetone} \xrightarrow{\text{EtOH, pTSA}} \text{1-Ethyl-1H-pyrazol-4-amine}
      $$
  • Preparation of 1-(2-Fluoroethyl)-1H-pyrazol-4-ylmethanol :

    • Fluorination is achieved via nucleophilic substitution using 2-fluoroethyl tosylate and pyrazole-4-methanol in dimethylformamide (DMF) at 60°C. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, yielding 68–72%.
  • Methanamine Linkage :

    • Reductive amination between the two intermediates employs sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at room temperature for 12 hours, with yields of 65–70%.

Continuous Flow Synthesis (Modern Method)

A patent-pending approach utilizes microreactor technology to enhance regioselectivity and reduce reaction times:

  • Key Advantages :
    • Residence Time : 5–10 minutes vs. 12–18 hours in batch processes.
    • Regioselectivity : >95% for the 4-position pyrazole substitution.
  • Process :
    • Parallel synthesis of both pyrazole intermediates in separate microreactors.
    • In-line fluorination using fluoroacetonitrile under pressurized conditions.
    • Final coupling via a T-shaped mixer, yielding 82–88% purity.

Reaction Optimization

Solvent and Catalyst Systems

Parameter Classical Method Continuous Flow Method
Solvent Ethanol/DMF Acetonitrile/Toluene
Catalyst pTSA/TBAB None (Pressurized flow)
Temperature 60–80°C 25–40°C
Yield 65–72% 82–88%

Fluorination Challenges

  • Byproduct Formation : Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted 2-fluoroethyl tosylate.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, J=7.2 Hz, 3H, CH2CH3), δ 4.52 (q, J=7.2 Hz, 2H, NCH2), δ 7.25 (s, 1H, Py-H)
¹³C NMR δ 14.2 (CH2CH3), δ 48.9 (NCH2), δ 145.6 (Py-C)
HRMS m/z 306.1784 [M+H]⁺ (Calc. 306.1789)

Purity Assessment

  • HPLC : >98% purity using a C18 column (ACN/H2O = 70:30, 1.0 mL/min).
  • XRD : Single-crystal analysis confirms the absence of polymorphic impurities.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing 1,3- vs. 1,5-regioisomers during cyclocondensation.
  • Solution : Use of microwave irradiation (100 W, 120°C) favors 1,4-substitution.

Fluorine Incorporation

  • Issue : Hydrolysis of 2-fluoroethyl groups under basic conditions.
  • Mitigation : Conduct fluorination in anhydrous DMF with molecular sieves.

Chemical Reactions Analysis

Reaction Conditions and Yields

Step Reagents Conditions Yield
Coupling ReactionHATU, DIPEA, DMFAmbient temperature, 18 hours22–99%
AlkylationEthyl bromide/fluoroethyl bromideRoom temperature, inert atmosphereNot specified
AminationAmine precursors, acid catalystsControlled heatingNot specified

Data derived from synthesis protocols in pyrazole chemistry.

Potential Chemical Reactions

The compound’s reactivity stems from its functional groups:

  • Amine Group : Participates in nucleophilic substitution, acylation, and condensation reactions.

  • Pyrazole Rings : Enable electrophilic aromatic substitution, metal-mediated coupling (e.g., Suzuki), and hydrogen bonding interactions.

  • Fluoroethyl Substituent : Facilitates electron-withdrawing effects, enhancing reactivity in nucleophilic attacks.

Examples of Reactions

  • Nucleophilic Substitution

    • Reaction with alkyl halides or acyl chlorides to form amide or quaternary ammonium derivatives.

  • Electrophilic Aromatic Substitution

    • Modification of pyrazole rings via nitration, bromination, or sulfonation.

  • Coupling Reactions (e.g., Suzuki)

    • Cross-coupling with aryl halides to introduce additional substituents.

  • Amide Formation

    • Reaction with carboxylic acids or acid chlorides to generate bioisosteric analogs.

Analytical Techniques

Monitoring of reactions is typically performed using:

  • NMR Spectroscopy : 1{}^{1}H and 13{}^{13}C NMR to confirm structural integrity.

  • LC-MS : High-performance liquid chromatography-mass spectrometry for purity assessment.

  • TLC : Thin-layer chromatography to track reaction progress.

Structural Influence on Reactivity

The dual pyrazole framework and fluoroethyl substituent enhance:

  • Hydrogen Bonding : Two nitrogen atoms in each pyrazole ring enable strong hydrogen bonding with targets.

  • Lipophilicity : Ethyl and fluoroethyl groups improve solubility in organic solvents and cellular permeability.

Biological and Chemical Significance

Derivatives of this compound are explored in medicinal chemistry for:

  • Enzyme Inhibition : Potential interaction with kinases (e.g., CDK2) .

  • Antimicrobial Activity : Pyrazole moieties are known to disrupt microbial enzymes.

  • Anticancer Research : Dual pyrazole structures may enhance binding to oncogenic targets .

Scientific Research Applications

Inhibition of Hydroxysteroid 17β-Dehydrogenase 13

Recent studies indicate that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine are being investigated as inhibitors of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). This enzyme plays a crucial role in liver metabolism and is linked to liver diseases, including non-alcoholic fatty liver disease and hepatocellular carcinoma. Inhibiting HSD17B13 can potentially reduce the progression of these conditions by modulating lipid metabolism and inflammation .

Antitumor Activity

The compound has been evaluated for its antitumor properties. Pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. In vitro studies have demonstrated that pyrazole-based compounds can effectively target cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The structural features of 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine may enhance its efficacy against bacterial and fungal infections, making it a candidate for further development in antimicrobial therapies .

Case Study 1: HSD17B13 Inhibition

A recent patent application highlighted the use of compounds like 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine as HSD17B13 inhibitors. The study demonstrated that administration of these compounds resulted in a significant reduction in liver fibrosis markers in animal models, indicating their therapeutic potential in managing liver diseases .

Case Study 2: Antitumor Efficacy

In a study investigating the antitumor effects of pyrazole derivatives, researchers synthesized several analogs, including those based on the structure of 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine. The results showed that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against specific tumors .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Substituents (Pyrazole Rings) Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₂H₁₈FN₅ 1-Ethyl, 2-fluoroethyl 287.76 Enhanced lipophilicity due to fluorine
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₈F₂N₅ 2,2-difluoroethyl, 1,5-dimethyl 305.76 Higher fluorination; increased steric bulk
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y) C₁₁H₁₃N₃ Phenyl, methyl 187.24 Lacks fluorine; aromatic phenyl group
(1-(2-chlorophenyl)-1H-pyrazol-4-yl)methanamine C₁₀H₁₀ClN₃ 2-chlorophenyl 207.66 Chlorine substituent; potential toxicity
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (1:1) C₁₂H₁₉ClFN₅ Ethyl, 3-methyl; 2-fluoroethyl 287.76 Methyl group adds steric hindrance
Key Observations:
  • Fluorine Impact: The target compound’s 2-fluoroethyl group balances lipophilicity and metabolic stability compared to non-fluorinated (e.g., W1Y ) or highly fluorinated analogs (e.g., 2,2-difluoroethyl ).
  • Substituent Position : Methyl or chlorine substituents (e.g., ) alter steric and electronic profiles, affecting binding affinity and solubility.
  • Safety Profile : Chlorinated analogs () may pose higher toxicity risks compared to fluorinated derivatives .

Pharmacological and Industrial Relevance

While explicit bioactivity data for the target compound are absent in the evidence, insights can be extrapolated:

  • Acetylcholinesterase Inhibition : Pyrazole-based methanamines (e.g., , compound 4) show acetylcholinesterase inhibitory activity. The target compound’s fluorine may enhance blood-brain barrier penetration, making it a candidate for neurological applications .
  • Agrochemical Potential: Fluorinated pyrazoles (e.g., ) are widely used in pesticides; the target compound’s stability could improve field efficacy.

Biological Activity

The compound 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C12_{12}H19_{19}ClFN5_5
  • Molecular Weight : 287.76 g/mol
  • CAS Number : 1856101-31-9

The compound features two pyrazole rings connected by a methanamine link, with ethyl and fluoroethyl substituents that may influence its biological properties.

Structure Representation

PropertyValue
Molecular FormulaC12_{12}H19_{19}ClFN5_5
Molecular Weight287.76 g/mol
CAS Number1856101-31-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that pyrazole derivatives can modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. The unique structure of this compound allows it to potentially bind to specific receptors or enzymes, thereby exerting pharmacological effects.

Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
  • Anti-inflammatory Effects : The structure suggests potential inhibition of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting cellular homeostasis.

Study on Anticancer Activity

A study published in PubMed Central explored the synthesis and biological evaluation of related pyrazole derivatives, demonstrating their ability to induce ROS in cancer cells, leading to apoptosis. The findings suggest that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine could have significant anticancer properties through similar mechanisms .

Inflammation Modulation

Research has indicated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known pyrazole derivatives:

Compound NameBiological ActivityNotable Features
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-triazolAntimicrobial, energetic propertiesHigh stability under heat
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamateInsecticide and fungicideEffective against agricultural pests
1-(4-Fluorophenyl)-5-methyl-1H-pyrazoleAnticancer propertiesInduces ROS generation

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing pyrazole-containing methanamine derivatives?

  • Methodology : Utilize nucleophilic substitution reactions between pyrazole intermediates and fluorinated alkylating agents. For example, react 1-ethyl-1H-pyrazole-4-carbaldehyde with a fluoroethyl-substituted pyrazole-methylamine precursor in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Purify via column chromatography and confirm purity using HPLC (≥95%) .
  • Key Considerations : Monitor reaction progress with TLC and optimize temperature (typically 80–100°C) to avoid decomposition of the fluoroethyl group.

Q. How to characterize the compound’s structure using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on pyrazole ring protons (δ 7.5–8.5 ppm) and fluoroethyl substituents (δ 4.5–5.0 ppm for -CH₂F). Compare with similar compounds like 1-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine .
  • FT-IR : Identify N-H stretches (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
    • Data Validation : Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in overlapping signals .

Q. What safety protocols are critical when handling fluorinated pyrazole derivatives?

  • Recommendations :

  • Use OV/AG/P99 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact .
  • Implement fume hoods and secondary containment for fluoroethyl intermediates, which may release HF under thermal stress .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for fluorinated pyrazole derivatives?

  • Approach :

  • Use SHELXL for refinement, leveraging its robust handling of twinned crystals and high-resolution data. Input hydrogen-bonding constraints (e.g., C-F···H-N interactions) to improve model accuracy .
  • Compare experimental bond lengths (e.g., C-F: 1.35–1.40 Å) with DFT-optimized geometries to identify systematic errors .
    • Example : A pyrazoline derivative’s crystal structure (C7—H7A···O1, 2.51 Å) showed discrepancies resolved via SHELX’s TWIN command .

Q. What computational methods predict the biological target interactions of fluoroethyl-substituted pyrazoles?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PyRx to model binding to adenosine receptors (e.g., A₂A), leveraging the fluorinated moiety’s electronegativity for polar interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on fluorine’s role in hydrophobic pocket occupancy .
    • Validation : Compare with in vitro assays (e.g., radioligand binding) to correlate computational affinity (ΔG ≈ -9.5 kcal/mol) with experimental IC₅₀ values .

Q. How to analyze conflicting toxicity data between in silico predictions and in vitro assays?

  • Strategy :

  • In Silico Tools : Apply ProTox-II for acute oral toxicity (predicted LD₅₀ ≈ 300 mg/kg) and ADMETLab2.0 for hepatotoxicity risk .
  • In Vitro Validation : Conduct MTT assays on HepG2 cells, noting discrepancies if fluoroethyl metabolites (e.g., fluoroacetic acid) induce cytotoxicity unaccounted for in models .
    • Case Study : A related methoxyphenyl-pyrazole showed false-negative genotoxicity in silico but tested positive in Ames assays due to nitroso metabolite formation .

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